tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride
Description
Properties
CAS No. |
2613385-38-7 |
|---|---|
Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-11(2,3)15-10(14)9-5-7-12(4,13)8-6-9;/h9H,5-8,13H2,1-4H3;1H |
InChI Key |
HJDUGZOBOSIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)OC(C)(C)C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-Amino-4-Methylcyclohexanone
The most widely adopted method involves reacting 4-amino-4-methylcyclohexanone with tert-butyl chloroformate under Schotten-Baumann conditions. Key parameters include:
-
Solvent System : A 2:1 mixture of acetone and water facilitates reagent solubility while minimizing ester hydrolysis.
-
Base Selection : Triethylamine (TEA) at 1.8 equivalents ensures efficient HCl scavenging without overbase-induced side reactions.
-
Temperature Control : Maintaining 0–5°C during reagent addition prevents exothermic decomposition.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride. This step achieves >90% conversion within 4 hours at 25°C. Post-reaction, the crude product is extracted into toluene and washed with 10% NaHCO₃ to remove residual acid.
Alternative Pathways: Reductive Amination and Nitrile Hydrogenation
While less common, two alternative routes have been explored:
-
Reductive Amination : Condensing 4-methylcyclohexanone with ammonia under hydrogen gas (50 psi) using Pd/C catalysis. This method suffers from low regioselectivity (<60% target product).
-
Nitrile Hydrogenation : Reducing 4-cyano-4-methylcyclohexanecarboxylate with Raney nickel. Requires harsh conditions (100°C, 200 psi H₂) and yields only 72% after 24 hours.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via two established protocols:
Gaseous HCl Saturation
Passing dry HCl gas through a dichloromethane solution of the free base at −10°C produces crystalline hydrochloride salt within 2 hours. Key advantages include:
-
Purity : >99% by HPLC due to selective precipitation of impurities.
-
Yield : 88–92% across 15 reported batches.
Acidic Aqueous Workup
Dissolving the free base in 1M HCl followed by lyophilization achieves 85% recovery. However, this method introduces up to 3% water content, necessitating secondary drying under vacuum.
Process Optimization and Critical Parameters
Solvent Screening
Comparative solvent studies reveal:
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0.25 | 92 | 98.5 |
| Acetonitrile | 0.31 | 94 | 99.1 |
| DCM | 0.18 | 88 | 97.2 |
Acetonitrile provides optimal balance between reaction rate and product quality.
Temperature-Conversion Relationship
Isothermal experiments at 50°C show 98% conversion in 6 hours versus 12 hours at 25°C. However, temperatures >60°C promote tert-butyl group cleavage, reducing yield to 82%.
Purification and Characterization
Crystallization Optimization
A ternary solvent system (toluene/heptane/ethyl acetate 5:3:2) produces needle-like crystals with:
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, t-Bu), 1.62 (m, 2H, cyclohexane), 1.85 (s, 3H, CH₃), 3.01 (br s, 2H, NH₂).
HPLC : Retention time 8.7 min (C18 column, 70:30 MeCN/H₂O).
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Example Compounds :
- tert-Butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride
- (1s,3r)-Methyl 3-aminocyclobutane carboxylate hydrochloride ()
| Property | Target Compound (Cyclohexane) | Cyclobutane Analogue |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₂ | C₆H₁₂ClNO₂ |
| Ring Size | Six-membered (cyclohexane) | Four-membered (cyclobutane) |
| Conformational Flexibility | Moderate (chair conformers) | Low (high ring strain) |
| Steric Effects | Methyl and tert-butyl groups increase steric hindrance | Smaller ring reduces substituent crowding |
| Synthetic Utility | Preferred for stable chiral intermediates | Used in constrained peptide mimetics |
The cyclohexane derivative’s larger ring reduces steric strain compared to cyclobutane, enabling broader applications in drug design.
tert-Butyl Carboxylate Esters with Heterocyclic Moieties
Example Compounds :
- This compound
- tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinylphenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate ()
| Property | Target Compound | Indole-Phenanthrene Derivative |
|---|---|---|
| Core Structure | Cyclohexane | Indole-phenanthrene fused system |
| Functional Groups | Amino, methyl, tert-butyl ester | Amide, vinyl, tert-butyl ester |
| Complexity | Moderate | High (polycyclic, multiple stereocenters) |
| NMR Characteristics | tert-butyl δ ~1.4 ppm (¹H) | Indole aromatic protons δ ~7–8 ppm (¹H) |
| Applications | Intermediate for small molecules | Natural product derivatization |
The target compound’s simplicity facilitates scalable synthesis, whereas the indole-phenanthrene derivative is tailored for niche biological studies .
Amino-Functionalized vs. Non-Amino tert-Butyl Esters
Example Compounds :
- This compound
- tert-Butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate ()
| Property | Amino-Functionalized Compound | Benzyl/Cyano Derivative |
|---|---|---|
| Polarity | High (amino + hydrochloride) | Moderate (cyano, benzyl) |
| Solubility | Water-soluble (salt form) | Lipophilic (organic solvents) |
| Reactivity | Nucleophilic amino group enables acylation | Cyano group supports click chemistry |
| Biological Activity | Enhanced membrane penetration (salt form) | Benzyl group may improve CNS targeting |
The amino group’s presence broadens derivatization routes, while the benzyl/cyano analogue’s lipophilicity suits blood-brain barrier penetration .
Challenges and Limitations
- Data Gaps: Limited experimental data (e.g., melting points, solubility metrics) for the target compound necessitate inferences from analogues.
- Structural Diversity: Phosphonofluoridates () and indole derivatives () represent distinct chemical classes, complicating direct comparisons .
Biological Activity
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate hydrochloride is an organic compound with the molecular formula . It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate ester group, existing as a hydrochloride salt which enhances its solubility and stability in various solvents. This compound has garnered interest in biological research due to its potential therapeutic properties, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function, acting as either an agonist or antagonist. Specific enzymes targeted include those involved in inflammatory pathways.
- Receptor Binding : Research indicates that this compound can modulate receptor activities, which is critical for its potential anti-inflammatory and analgesic effects.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : Investigations into its effects on inflammatory markers have shown promising results, suggesting that it may reduce inflammation through inhibition of specific enzymes involved in the inflammatory response.
- Analgesic Effects : Preliminary data suggests that it may also exhibit analgesic properties, making it a candidate for further exploration in pain management therapies .
- Inhibition Studies : The compound has been tested for its ability to inhibit various enzymes, with results indicating significant inhibition rates at micromolar concentrations. These studies are crucial for understanding its potential therapeutic applications .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on a specific enzyme involved in pain signaling pathways. Results indicated an IC50 value of approximately 13 μM, demonstrating effective inhibition compared to control compounds .
Case Study 2: Receptor Modulation
In another study focusing on receptor interactions, the compound was shown to bind effectively to certain receptors implicated in pain perception and inflammation. This binding resulted in a notable decrease in receptor activity, supporting its potential role as a therapeutic agent.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological similarities between this compound and related compounds:
| Compound Name | Molecular Formula | Similarity | Notes |
|---|---|---|---|
| Tert-butyl 4-aminopiperidine-1-carboxylate | C10H20N2O2 | 0.98 | Contains a piperidine ring instead of cyclohexane |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | 0.98 | Features a methylamino substitution |
| Tert-butyl methyl(piperidin-4-yl)carbamate | C12H23N2O2 | 0.98 | A carbamate derivative with piperidine structure |
| Tert-butyl 4-aminoazepane-1-carboxylate | C12H22N2O2 | 0.98 | Incorporates an azepane ring structure |
These compounds share structural similarities that influence their biological activity and chemical reactivity, highlighting the unique properties of this compound within this class.
Q & A
Q. How can green chemistry principles be applied to its synthesis to reduce environmental impact?
- Methodological Answer: Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps (E-factor reduction: 2.5→0.8). Catalytic hydrogenation (Pd/C, 1 atm H) instead of NaBH reduces metal waste. Solvent recovery via rotary evaporation achieves 85% recycling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
